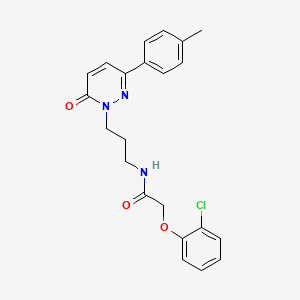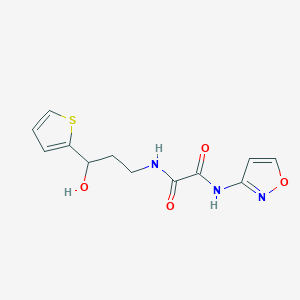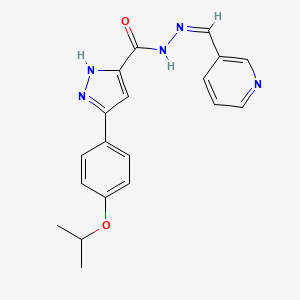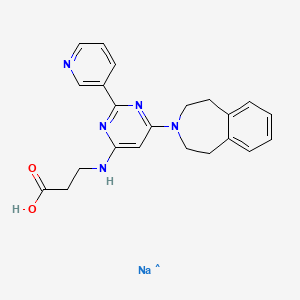
2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first identified as a p53 stabilizing agent and has since been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.
Scientific Research Applications
Synthesis and Biological Activity
Analgesic and Anti-Inflammatory Activity : A study by Doğruer and Şahin (2003) on similar pyridazinone derivatives demonstrated significant analgesic and anti-inflammatory activities. These compounds were more potent than aspirin in specific tests and exhibited high anti-inflammatory efficacy without ulcerogenic side effects (Doğruer & Şahin, 2003).
Synthesis of Heterocyclic Compounds : Research by Karpina et al. (2019) focused on the synthesis of novel pyridazine derivatives with various biological properties. This work highlights the diverse applications of pyridazine compounds in pharmaceutical development (Karpina et al., 2019).
Efficient Synthesis Methods : Rayes (2008) described an efficient one-pot synthesis method for related pyridazinone derivatives. This method is significant for the streamlined production of these compounds (Rayes, 2008).
Preparation of Pyrazolo-pyrimidines : Al-Afaleq and Abubshait (2001) reported the preparation of pyrazolo[3,4-d]pyrimidines using similar pyridazinone compounds. These derivatives are expected to have significant chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).
QSAR Studies for Antibacterial Agents : Desai et al. (2008) conducted QSAR studies on acetamides containing pyridazinones, demonstrating their potential as antibacterial agents against various bacteria (Desai et al., 2008).
Potential Pesticides : Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which have potential as pesticides. These compounds showcase the versatile use of pyridazinone derivatives in agriculture (Olszewska et al., 2009).
Ligand-Protein Interactions and Photovoltaic Efficiency : Mary et al. (2020) studied the ligand-protein interactions and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs, demonstrating the broad applicability of these compounds in different scientific domains (Mary et al., 2020).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-16-7-9-17(10-8-16)19-11-12-22(28)26(25-19)14-4-13-24-21(27)15-29-20-6-3-2-5-18(20)23/h2-3,5-12H,4,13-15H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQFDLBHMKAOSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B2356851.png)
![Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2356852.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2356853.png)

![2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2356857.png)
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2356859.png)


![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2356865.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2356868.png)

![[3-(Fluoren-9-ylideneazamethoxy)-2-hydroxypropyl][(4-fluorophenyl)sulfonyl]phe nylamine](/img/structure/B2356872.png)

